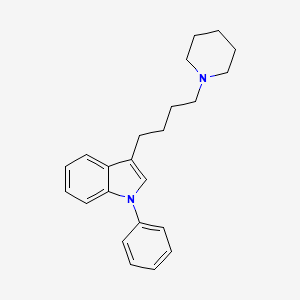
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is a muscarinic antagonist that crosses the blood-brain barrier. It is primarily used in the treatment of drug-induced extrapyramidal disorders and parkinsonism . This compound is known for its ability to modulate neurotransmitter activity in the central nervous system.
Métodos De Preparación
The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves several steps. The synthetic route typically includes the following steps:
Formation of the piperidinium ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl and phenyl groups: These groups are introduced via alkylation reactions.
Hydroxylation: The hydroxyl group is introduced through a controlled oxidation reaction.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study neurotransmitter pathways and receptor activity in the central nervous system.
Medicine: It is used in the treatment of neurological disorders, particularly those involving motor function.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves its interaction with muscarinic receptors in the central nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, a neurotransmitter involved in motor control. This inhibition helps to alleviate symptoms of extrapyramidal disorders and parkinsonism .
Comparación Con Compuestos Similares
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide can be compared with other muscarinic antagonists such as:
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.
Procyclidine: Another muscarinic antagonist used in the treatment of Parkinson’s disease. It has a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its specific structure, which allows it to effectively cross the blood-brain barrier and exert its effects on the central nervous system .
Propiedades
Número CAS |
6856-43-5 |
|---|---|
Fórmula molecular |
C21H34INO |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C21H34NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
YKZFNZSNUCCJKU-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)



![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)




